1-Cyclopentanecarbonylpiperidin-3-ol is a chemical compound characterized by its unique structure, which combines a cyclopentanecarbonyl group with a piperidin-3-ol moiety. This compound has garnered attention in various fields of research due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development.
The compound is cataloged under the CAS number 1155000-14-8 and is commercially available from various chemical suppliers such as Sigma-Aldrich and BenchChem. Its synthesis and properties have been documented in several scientific publications and patents, which provide insights into its chemical behavior and potential applications .
1-Cyclopentanecarbonylpiperidin-3-ol falls under the category of carbonyl compounds and piperidine derivatives. It is classified based on its functional groups, which include a carbonyl group (C=O) and an alcohol group (-OH), contributing to its reactivity and biological activity.
The synthesis of 1-Cyclopentanecarbonylpiperidin-3-ol typically involves the reaction of piperidine with cyclopentanecarbonyl chloride. This reaction is generally conducted under basic conditions to facilitate nucleophilic substitution, where the nitrogen atom of piperidine attacks the electrophilic carbon of the carbonyl chloride.
The molecular structure of 1-Cyclopentanecarbonylpiperidin-3-ol can be represented as follows:
This indicates that the compound consists of 11 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and two oxygen atoms.
1-Cyclopentanecarbonylpiperidin-3-ol can participate in various chemical reactions typical of alcohols and carbonyl compounds. Notable reactions include:
These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts. For instance, oxidation can be achieved using reagents like potassium permanganate or chromium trioxide .
The mechanism of action for 1-Cyclopentanecarbonylpiperidin-3-ol involves its interaction with biological targets, particularly in pharmacological contexts.
Research indicates that similar compounds exhibit significant activity against certain biological targets, including enzymes involved in metabolic processes .
1-Cyclopentanecarbonylpiperidin-3-ol is typically observed as a white to light brown crystalline powder.
Relevant analyses include melting point determination and solubility tests to characterize its physical state .
1-Cyclopentanecarbonylpiperidin-3-ol has potential applications in:
The strategic fusion of cyclopentane carbonyl and piperidin-3-ol motifs creates hybrid architectures that optimize in vivo efficacy by balancing target engagement and pharmacokinetic properties. This design leverages the cyclopentane ring’s envelope conformation to project the carbonyl group into solvent-exposed regions while positioning the chiral piperidine alcohol for hinge-region hydrogen bonding in kinase active sites [1]. In JNK3 inhibitors, this hybrid scaffold enabled 2.69 nM IC50 potency by exploiting hydrophobic subpockets with dichlorophenyl groups while maintaining metabolic stability through the cyclopentanecarbonyl moiety’s resistance to oxidative degradation [1]. Similarly, CCR2 antagonists derived from this architecture achieved 0.45 nM functional activity by rigidifying the pharmacophore to lock the carboxamide orientation for optimal receptor contact [3].
Table 1: Bioactivity of Hybrid Architectures in Kinase Targets
Core Scaffold | Target | IC50 | Selectivity Index | Key Structural Feature |
---|---|---|---|---|
Cyclopentanecarbonyl-piperidine | JNK3 | 2.69 nM | >100x vs JNK1/2 | 3,4-Dichlorophenyl hydrophobic cap |
Linear aminobutyramide | CCR2 | 130 nM (murine) | 500x vs CCR5 | Flexible C4 linker |
Cyclized carboxamide | CCR2 | 0.45 nM | >1000x vs CCR5 | 1,3-Disubstituted cyclopentane |
The hybrid’s effectiveness stems from orthogonal stereochemical control: (3R) configurations in piperidine enhance blood-brain barrier penetration for CNS targets like JNK3, while (1S,3R) cyclopentane stereochemistry optimizes binding to peripheral targets like CCR2 [1] [3]. This stereodivergence permits customization for tissue-specific delivery without structural redesign.
Ring constraint strategies transform flexible lead compounds into conformationally restricted derivatives with enhanced target selectivity and metabolic stability. The evolution of CCR2 antagonists demonstrates this principle: linear aminobutyramide leads (IC50 ~130 nM) were rigidified through cyclopentane ring fusion, yielding compound 16 with 0.45 nM potency—a 288-fold improvement [3]. This restriction reduced rotatable bond count from 8 to 3, freezing the carboxamide in a bioactive conformation that minimized entropic penalties upon receptor binding [3].
Parallel optimization in JNK3 inhibitors revealed that cyclopentane-constrained analogues improved kinase selectivity by >10-fold compared to acyclic precursors. The rigidity prevented promiscuous binding to off-target kinases like RIPK3 and GSK3β by eliminating conformational adaptability to non-cognate ATP pockets [1]. Docking studies of compound 18a confirmed the cyclopentane carbonyl’s role in stabilizing the DFG-in conformation through water-mediated hydrogen bonds with Lys93, a key interaction absent in flexible analogues [1].
Table 2: Impact of Ring Restriction on Pharmacological Profiles
Compound Type | Rotatable Bonds | JNK3 IC50 | Selectivity (38-kinase panel) | Microsomal Stability (t1/2, min) |
---|---|---|---|---|
Linear precursor | 9 | 410 nM | 8-fold | 12 |
Cyclopentane-constrained | 3 | 2.69 nM | >100-fold | 46 |
Stereocontrol in piperidine-cyclopentane conjugates is achieved through three advanced methodologies: chiral auxiliary-mediated alkylation, asymmetric hydrogenation, and enzymatic resolution. The JNK3 inhibitor 18a exemplifies this, where (R)-3-aminopyrrolidine installation via copper-catalyzed asymmetric amidation yielded 98% ee and 7-fold higher potency than (S)-counterparts (2.69 nM vs 113 nM IC50) [1]. This stereopreference arises from the (R)-isomer’s ability to form a salt bridge with Asp168 in JNK3’s solvent-exposed region—an interaction geometry impossible for (S)-configured molecules [1].
For cyclopentane stereocenters, rhodium-DuPhos catalyzed hydrogenation of enol carboxamides delivers (1S,3R)-configured products with >20:1 dr. This configuration positions the carboxamide equatorially to prevent 1,3-diaxial strain with the piperidine nitrogen, enhancing CCR2 binding affinity by 15-fold over (1R,3S)-diastereomers [3]. Microwave-assisted dynamic kinetic resolution further optimizes these syntheses, reducing reaction times from 48h to 2h while maintaining >90% ee through temperature-controlled racemization/epimerization [1].
Table 3: Stereoisomer Activity Differences in Target Engagement
Stereochemistry | JNK3 IC50 | CCR2 Binding Ki | Solubility (pH 7.4) |
---|---|---|---|
(3R,1'R) | 2.69 nM | 0.82 nM | 38 µM |
(3S,1'R) | 113 nM | 5.3 nM | 24 µM |
(3R,1'S) | 48 nM | 120 nM | 41 µM |
(3S,1'S) | 744 nM | >500 nM | 19 µM |
Scaffold efficiency metrics reveal cyclic carboxamides’ superiority over linear precursors in ligand efficiency (LE), lipophilic efficiency (LipE), and synthetic tractability. The cyclopentane-constrained JNK3 inhibitor 18a achieves LE of 0.45 (vs 0.32 for linear precursor 2) and LipE of 6.1 (vs 4.2), attributable to the cyclopentane’s simultaneous reduction of logP (-0.8) and increase in potency (152-fold) [1]. This efficiency arises from the pre-organization of hydrogen bond acceptors: cyclic carboxamides exhibit 15° closer alignment to Met149 backbone amides in JNK3 hinge regions, reducing the entropic penalty of binding by 2.3 kcal/mol [1].
Synthetic advantages include 4-step routes from commercial 1,4-dichlorobut-2-ene via osmium-catalyzed dihydroxylation and palladium-mediated diazide reduction—sequences delivering 28% overall yield compared to 11% for linear analogues requiring chromatographic separation of rotamers [1] [3]. Crucially, cyclic scaffolds resist in vivo amidase hydrolysis, with cyclopentane derivatives showing 84% intact compound after 1h liver microsome incubation versus 22% for linear N-alkyl carboxamides [3].
Table 4: Scaffold Efficiency Metrics of Carboxamide Derivatives
Efficiency Parameter | Linear Precursor | Cyclopentane-Constrained | Improvement Factor |
---|---|---|---|
Ligand Efficiency (LE) | 0.32 | 0.45 | 1.4x |
Lipophilic Efficiency (LipE) | 4.2 | 6.1 | 1.45x |
Synthetic Steps | 9 | 6 | 33% reduction |
Microsomal Stability (t1/2) | 12 min | 46 min | 3.8x |
Rotatable Bond Count | 9 | 3 | 70% reduction |
Comprehensive Compound Index
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7